molecular formula C12H11NO2 B13043423 2-Hydroxy-7,8-dimethylquinoline-3-carbaldehyde

2-Hydroxy-7,8-dimethylquinoline-3-carbaldehyde

Cat. No.: B13043423
M. Wt: 201.22 g/mol
InChI Key: OPTMTTQSLOPABA-UHFFFAOYSA-N
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Description

2-Hydroxy-7,8-dimethylquinoline-3-carbaldehyde is a quinoline derivative characterized by a hydroxyl group at the 2-position, methyl groups at the 7- and 8-positions, and a formyl group at the 3-position. The hydroxyl group at position 2 distinguishes it from closely related compounds, such as the chloro- or methoxy-substituted analogs, and may influence its physicochemical properties, reactivity, and biological activity.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

7,8-dimethyl-2-oxo-1H-quinoline-3-carbaldehyde

InChI

InChI=1S/C12H11NO2/c1-7-3-4-9-5-10(6-14)12(15)13-11(9)8(7)2/h3-6H,1-2H3,(H,13,15)

InChI Key

OPTMTTQSLOPABA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-7,8-dimethylquinoline-3-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-hydroxyquinoline.

    Methylation: The 7 and 8 positions of the quinoline ring are methylated using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Formylation: The formyl group is introduced at the 3-position through a Vilsmeier-Haack reaction, which involves the use of reagents like phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-7,8-dimethylquinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: 2-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid.

    Reduction: 2-Hydroxy-7,8-dimethylquinoline-3-methanol.

    Substitution: Various ethers or esters depending on the substituent.

Scientific Research Applications

2-Hydroxy-7,8-dimethylquinoline-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its bioactive quinoline core.

    Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The biological activity of 2-Hydroxy-7,8-dimethylquinoline-3-carbaldehyde is attributed to its ability to interact with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds with biological macromolecules, while the quinoline core can intercalate with DNA or inhibit enzymes. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The substituents at positions 2, 7, and 8 significantly impact the properties of quinoline-3-carbaldehyde derivatives. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
2-Hydroxy-7,8-dimethylquinoline-3-carbaldehyde -OH (2), -CH₃ (7,8) C₁₂H₁₁NO₂ 201.22* Polar due to -OH; potential for hydrogen bonding and acidity .
2-Chloro-7,8-dimethylquinoline-3-carbaldehyde -Cl (2), -CH₃ (7,8) C₁₂H₁₀ClNO 219.66 Electron-withdrawing -Cl enhances electrophilicity; orthorhombic Pnma crystal system .
2-Chloro-8-methylquinoline-3-carbaldehyde -Cl (2), -CH₃ (8) C₁₁H₈ClNO 205.64 Reduced steric hindrance at position 7; crystallizes in monoclinic P2₁/c .
2-Chloro-8-methoxyquinoline-3-carbaldehyde -Cl (2), -OCH₃ (8) C₁₁H₈ClNO₂ 221.64 Methoxy group increases electron density; alters solubility and reactivity .
6,8-Dibromo-4-chloroquinoline-3-carbaldehyde -Cl (4), -Br (6,8) C₁₀H₅Br₂ClNO 373.42 Halogen-rich; used in Suzuki-Miyaura cross-coupling for functionalization .

*Calculated based on molecular formula.

Physicochemical and Crystallographic Properties

  • This compound: Limited crystallographic data are available.
  • 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde: Crystallizes in the orthorhombic Pnma space group with unit cell parameters a = 20.4542 Å, b = 6.7393 Å, c = 7.5675 Å. The chloro substituent and planar quinoline ring facilitate π-π stacking interactions .
  • 2-Chloro-8-methoxyquinoline-3-carbaldehyde: Exhibits a monoclinic P2₁/c structure, with the methoxy group contributing to altered torsion angles and lattice stability .

Biological Activity

2-Hydroxy-7,8-dimethylquinoline-3-carbaldehyde is a compound belonging to the quinoline family, characterized by its unique structure featuring hydroxyl and aldehyde functional groups. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_11H_11NO_2, with a molecular weight of approximately 201.22 g/mol. The structural features include:

  • Hydroxyl group at position 2
  • Aldehyde group at position 3
  • Methyl groups at positions 7 and 8

These functional groups contribute to its reactivity and biological properties, making it a candidate for various pharmacological applications .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the inhibition of specific enzymes or proteins critical for bacterial survival .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that it can inhibit the growth of certain cancer cell lines, suggesting that it may interfere with cellular processes involved in tumor proliferation. The exact mechanisms remain under investigation, but interactions with cellular macromolecules are likely involved .

Comparative Analysis of Similar Compounds

The following table summarizes some structural analogs of this compound and their unique properties:

Compound NameHydroxyl PositionAldehyde GroupUnique Features
This compound 2YesPotential antioxidant and antimicrobial properties
6,7-Dimethylquinoline-3-carboxylic acid -NoExhibits different biological activities
4-Hydroxy-2-quinolones 4NoKnown for strong antimicrobial properties

This comparison highlights how the positioning of functional groups influences the biological activity of these compounds .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study reported that derivatives of quinoline compounds, including those similar to this compound, showed notable antibacterial activity against a range of pathogens. The findings emphasized the importance of structural modifications in enhancing bioactivity .
  • Anticancer Activity : Another research effort focused on evaluating the cytotoxic effects of various quinoline derivatives on cancer cell lines. Results indicated that certain modifications could significantly increase anticancer efficacy while reducing toxicity to normal cells .

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